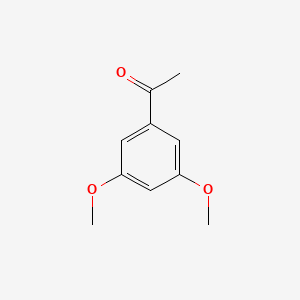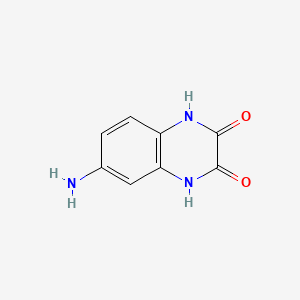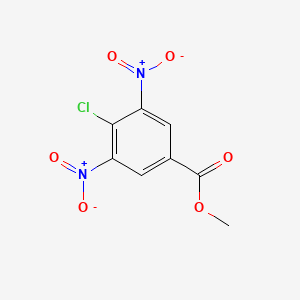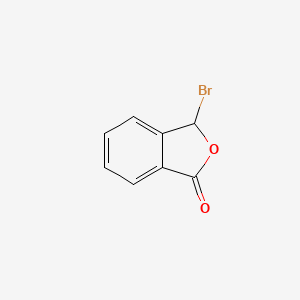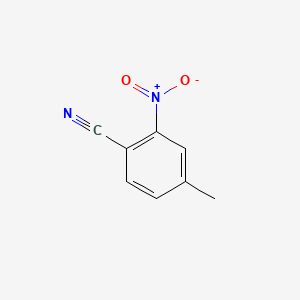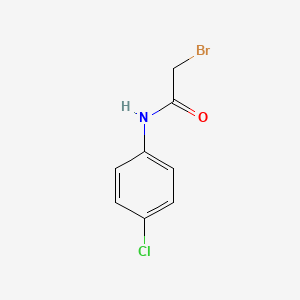
2-Bromo-n-(4-chlorophenyl)acetamide
Overview
Description
2-Bromo-N-(4-chlorophenyl)acetamide is a chemical compound with the linear formula C8H7BrClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-(4-chlorophenyl)acetamide can be represented by the SMILES string ClC1=CC=C(NC(CBr)=O)C=C1 . The InChI code for the compound is 1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) .Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-N-(4-chlorophenyl)acetamide is 248.51 . The compound is a solid at room temperature . It is soluble in hot methanol .Scientific Research Applications
Pharmaceutical Intermediate
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its halogenated structure is particularly useful in constructing complex molecules for medicinal chemistry, where it can be used to introduce pharmacophores or modify the molecular framework to enhance drug efficacy .
Material Science
In material science, 2-Bromo-n-(4-chlorophenyl)acetamide can be employed to modify surface properties of materials. Its reactivity with other organic compounds allows for the creation of specialized coatings that can provide materials with desired characteristics such as increased resistance to corrosion or improved biocompatibility .
Chemical Synthesis
The compound is utilized in chemical synthesis as a building block for creating a wide range of organic molecules. Its bromine and chlorine atoms make it a versatile reagent for substitutions and coupling reactions, which are fundamental in constructing complex organic structures .
Chromatography
In chromatographic applications, 2-Bromo-n-(4-chlorophenyl)acetamide can be used as a standard or reference compound. Its distinct chemical structure allows it to be easily identified and quantified, which is essential for the analysis of complex mixtures in analytical chemistry .
Analytical Studies
Due to its unique molecular signature, this compound is valuable in analytical studies, particularly in mass spectrometry and NMR spectroscopy. It can serve as an internal standard or calibration point for quantitative analysis .
Antioxidant Activity Research
Recent studies have explored the antioxidant properties of related halogenated acetamides. While specific research on 2-Bromo-n-(4-chlorophenyl)acetamide is limited, its structural analogs have shown potential in scavenging free radicals, suggesting possible applications in studying oxidative stress-related conditions .
Molecular Docking Studies
2-Bromo-n-(4-chlorophenyl)acetamide: and its derivatives can be used in computational studies, such as molecular docking, to predict how the compound might interact with biological targets. This is crucial for drug discovery and understanding the mechanism of action at the molecular level .
Organic Electronics
Halogenated organic compounds are being investigated for their use in organic electronic devices. The electronic properties of 2-Bromo-n-(4-chlorophenyl)acetamide could be harnessed in the development of organic semiconductors, light-emitting diodes (LEDs), or photovoltaic cells .
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTUPBOIUOUMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968100 | |
| Record name | 2-Bromo-N-(4-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-(4-chlorophenyl)acetamide | |
CAS RN |
5343-64-6 | |
| Record name | 5343-64-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-(4-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


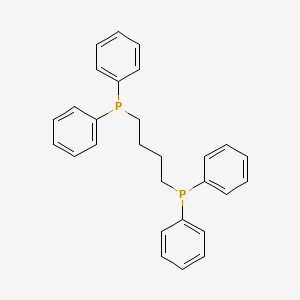
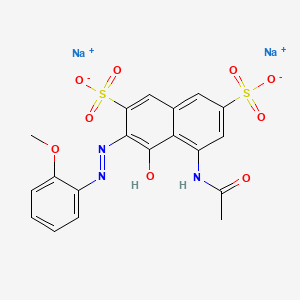

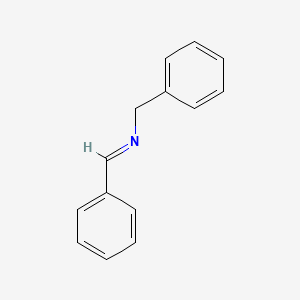
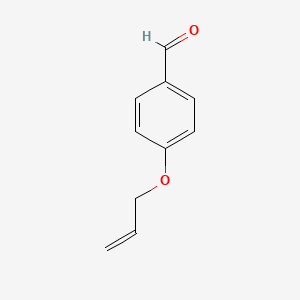
![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)
